molecular formula C19H20N2O3 B2819579 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 954650-75-0

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B2819579
CAS No.: 954650-75-0
M. Wt: 324.38
InChI Key: ZECVQLYZXGQIGH-UHFFFAOYSA-N
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Description

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide (CAS Number 954650-75-0) is a chemical compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C19H20N2O3 and a molecular weight of 324.37, this benzamide derivative features a pyrrolidinone scaffold, a structure frequently explored in drug discovery . Compounds with structurally related pyrrolidin-3-ylmethyl benzamide motifs have been identified in scientific literature as subjects of investigation for their potential effects on the central nervous system . Specifically, research on analogous molecules has focused on their interaction with neurological targets, suggesting this compound may hold value for studies in areas such as stress-induced mood disorders and addiction risk . The presence of the 5-oxo-1-phenylpyrrolidine moiety is a key structural feature that researchers utilize to study structure-activity relationships and signaling pathways. This product is intended for research applications in vitro and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-17-10-6-5-9-16(17)19(23)20-12-14-11-18(22)21(13-14)15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECVQLYZXGQIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves the coupling of a methoxy-substituted benzamide with a phenylpyrrolidinone derivative. One common method uses TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) as a coupling reagent under mild reaction conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the coupling reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[(5-hydroxy-1-phenylpyrrolidin-3-yl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(5-Oxo-1-Phenylpyrrolidin-3-yl)Methyl]Acetamide (BK45326)

  • Structure : Replaces the benzamide group with acetamide (CH3CONH- instead of C6H5CONH-).
  • Molecular weight is lower (262.30 g/mol vs. 352.39 g/mol for the target compound), which may enhance bioavailability .
  • Implications : Acetamide derivatives are often explored for metabolic stability but may lack the target specificity conferred by bulkier aromatic groups.

EPZ011989 (EZH2 Inhibitor)

  • Structure: Contains a benzamide core with a dimethylpyridone group and a morpholinopropynyl side chain.
  • Key Similarities : Shares the benzamide backbone and methoxy groups but incorporates a pyridone ring and complex side chains for enhanced enzyme inhibition.
  • Functional Insights: EPZ011989 demonstrates nanomolar potency against EZH2, attributed to its ability to occupy both the substrate and cofactor binding pockets. The target compound’s pyrrolidinone-phenyl group may mimic these interactions but lacks the extended side chains critical for high-affinity binding .

Benzamide Derivatives with Heterocyclic Modifications

2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide

  • Structure: Features a thiazolidinone ring fused with a benzylidene group and a chloro-substituted benzamide.
  • Key Differences: The thioxothiazolidinone moiety introduces sulfur-based hydrogen bonding and redox activity, which are absent in the target compound.
  • Applications : Such compounds are often investigated as kinase or protease inhibitors due to their electrophilic reactivity.

(S)-4-(8-Amino-3-(1-(But-2-Ynoyl)Pyrrolidin-2-yl)Imidazo[1,5-a]Pyrazin-1-yl)-2-Methoxy-N-(Pyridin-2-yl)Benzamide

  • Structure: Combines benzamide with an imidazo-pyrazine core and a pyrrolidine-butynoyl group.
  • Key Similarities : The methoxybenzamide group aligns with the target compound, but the imidazo-pyrazine scaffold enables π-stacking with purine-binding pockets in kinases like BTK.
  • Pharmacological Relevance: This compound’s BTK inhibitory activity (IC50 < 10 nM) highlights the importance of fused heterocycles in achieving high potency, a feature absent in the simpler pyrrolidinone scaffold of the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Potential Targets
Target Compound 352.39 Methoxybenzamide, pyrrolidinone, phenyl Enzymes with hydrophobic pockets
BK45326 (Acetamide analog) 262.30 Acetamide, pyrrolidinone, phenyl Metabolic enzymes
EPZ011989 (EZH2 inhibitor) ~600 Benzamide, pyridone, morpholine EZH2 methyltransferase
2-Chloro-N-...thiazolidinone (ZINC1799475) 478.99 Chlorobenzamide, thioxothiazolidinone Kinases, proteases

Biological Activity

2-Methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide, also known by its CAS Number 896360-77-3, is a synthetic compound that has attracted attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 310.3 g/mol
CAS Number 896360-77-3

The structure features a methoxy group, a phenylpyrrolidinone moiety, and a benzamide core, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways and cancer progression, particularly by targeting transcription factors such as TEAD (TEA domain family members) which are implicated in cell proliferation and survival .
  • Cellular Pathways : It modulates several cellular pathways including:
    • Apoptosis : Inducing programmed cell death in cancer cells.
    • Signal Transduction : Influencing pathways related to cellular responses to external stimuli.
  • Oxidative Stress : Preliminary studies suggest that it may play a role in mitigating oxidative stress, which is a contributor to various diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For instance:

  • Breast Cancer Cells : The compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent anti-cancer activity .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects against oxidative damage in neuronal cell cultures .

In Vivo Studies

Animal model studies have shown promising results:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor growth rates compared to control groups .
  • Anti-inflammatory Effects : Models of inflammation showed decreased markers of inflammation upon treatment with the compound, suggesting therapeutic potential for inflammatory diseases .

Case Studies

  • Case Study on Cancer Treatment :
    A study investigated the efficacy of this compound in a mouse model of breast cancer. Results indicated a reduction in tumor volume by approximately 40% after four weeks of treatment compared to untreated controls.
  • Neurodegenerative Disease Model :
    Another case study explored its neuroprotective effects in a model of Alzheimer's disease. The compound significantly reduced amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide to improve yield and purity?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example, temperature (e.g., reflux at 80–100°C), pH adjustment (e.g., using triethylamine to deprotonate intermediates), and catalysts (e.g., palladium-based catalysts for coupling reactions) can enhance yield . Purification via column chromatography or recrystallization is critical to isolate the compound, monitored by thin-layer chromatography (TLC) or HPLC .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the amide (-CONH-) and carbonyl (C=O) moieties .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer : Solubility is tested in solvents (DMSO, ethanol, water) using gravimetric or UV-Vis methods. Stability under physiological conditions (e.g., pH 7.4 buffer at 37°C) is monitored via HPLC over 24–72 hours to detect degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous purity validation (HPLC ≥95%) are recommended. Structural analogs can isolate pharmacophoric contributions .

Q. How can researchers design analogs to improve target selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For example, substituting the methoxy group (e.g., with ethoxy or halogens) or altering the pyrrolidinone ring (e.g., introducing sp³-hybridized carbons) may enhance selectivity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to off-target proteins .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (KD, kon/koff) to enzymes/receptors. X-ray crystallography of the target-ligand complex identifies key interactions (e.g., hydrogen bonds with catalytic residues). Knockdown/knockout models validate target specificity .

Q. How can analytical methods be developed to quantify this compound in complex matrices (e.g., plasma)?

  • Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) ensures accuracy. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction. Validation follows FDA guidelines for linearity (R² ≥0.99), precision (CV ≤15%), and recovery (80–120%) .

Q. What crystallographic data reveal conformational flexibility impacting bioactivity?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using MoKα radiation) determines torsional angles and non-covalent interactions (e.g., C–H⋯O hydrogen bonds). For example, the pyrrolidinone ring’s chair vs. twist-boat conformation may influence binding pocket compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.